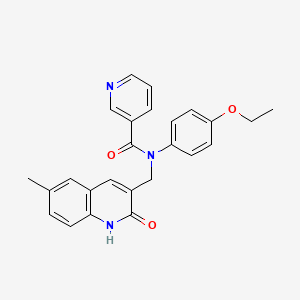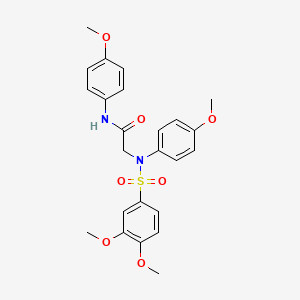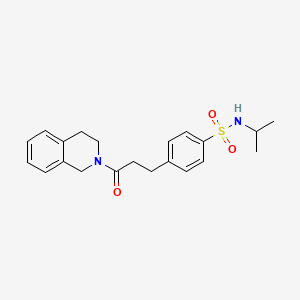
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent. This compound has shown promise in various areas of research and may lead to the development of new treatments for cancer and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are many future directions for research on 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. One area of research could be the development of new cancer therapies based on the mechanism of action of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Other future directions could include investigating the potential neuroprotective effects of this compound and its use in the treatment of neurodegenerative diseases. Overall, the potential applications of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in scientific research are vast, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step process involving various chemical reactions. The synthesis involves the use of reagents such as 2-chlorobenzoyl chloride, 4-ethoxyaniline, 2-hydroxy-8-methylquinoline, and triethylamine. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
The potential applications of 2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in scientific research are vast. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-inflammatory effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-21-13-11-20(12-14-21)29(26(31)22-9-4-5-10-23(22)27)16-19-15-18-8-6-7-17(2)24(18)28-25(19)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGETHEAVMOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)



![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)

![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)



